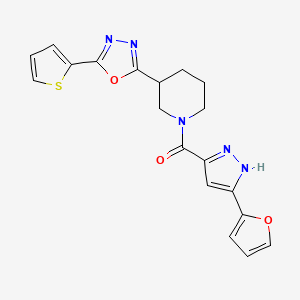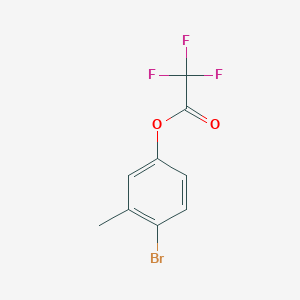
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position Additionally, the acetyl group is substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-bromo-3-methylphenol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
4-Bromo-3-methylphenol+Trifluoroacetic anhydride→4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate+Hydrogen bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-bromo-3-methylphenyl methanol.
Hydrolysis: Formation of 4-bromo-3-methylbenzoic acid.
科学的研究の応用
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-3-methylphenyl acetate: Similar structure but lacks the trifluoromethyl group.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position of the bromine atom and the presence of a ketone group.
3-Methylphenyl 2,2,2-trifluoroacetate: Lacks the bromine atom.
Uniqueness
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate is unique due to the combination of the bromine atom, methyl group, and trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVCPVVNRFBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
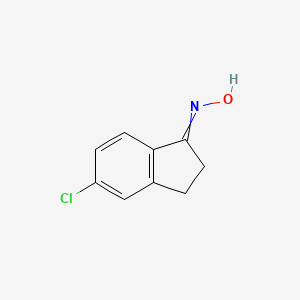
![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)
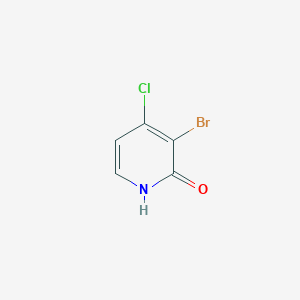
![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)
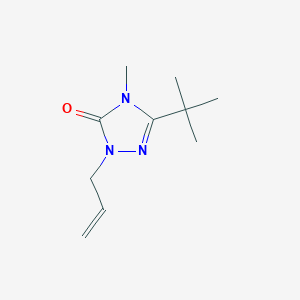
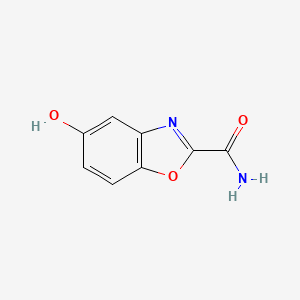
![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)
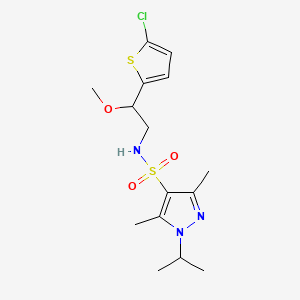
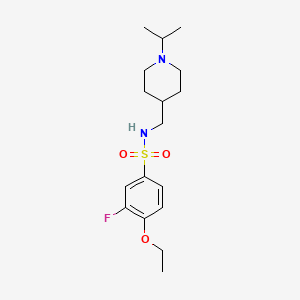
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
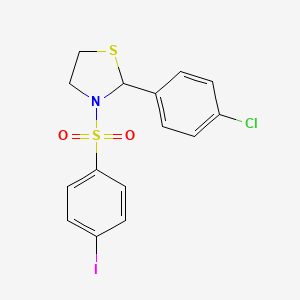
![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
